molecular formula C16H12Cl2N4O2 B10903819 1-[(2,3-dichlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

1-[(2,3-dichlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10903819
M. Wt: 363.2 g/mol
InChI Key: ZCJOGIBJWLMZBZ-UHFFFAOYSA-N
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Description

1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,3-dichlorophenol with formaldehyde to form the 2,3-dichlorophenoxymethyl intermediate.

    Pyrazole Formation: This intermediate is then reacted with hydrazine to form the pyrazole ring.

    Carboxamide Formation: The final step involves the reaction of the pyrazole intermediate with 4-pyridinecarboxylic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Comparison: Compared to similar compounds, 1-[(2,3-DICHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the phenoxy and pyrazole rings. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H12Cl2N4O2

Molecular Weight

363.2 g/mol

IUPAC Name

1-[(2,3-dichlorophenoxy)methyl]-N-pyridin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C16H12Cl2N4O2/c17-12-2-1-3-14(15(12)18)24-10-22-9-6-13(21-22)16(23)20-11-4-7-19-8-5-11/h1-9H,10H2,(H,19,20,23)

InChI Key

ZCJOGIBJWLMZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCN2C=CC(=N2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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